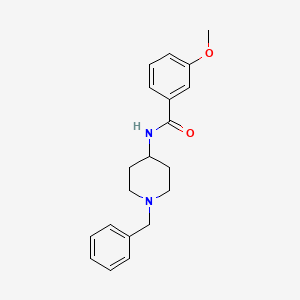

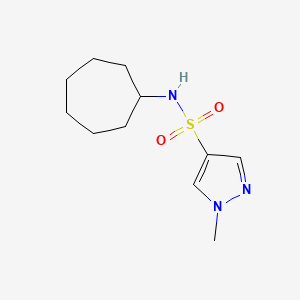

![molecular formula C11H13N5O B4771307 2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4771307.png)

2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Overview

Description

“2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide” is a chemical compound that belongs to the class of tetrazole derivatives . Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .

Synthesis Analysis

The synthesis of tetrazole derivatives generally involves three steps . The first step involves the synthesis of (1-(4-(1H-tetrazol-1-yl)phenyl)ethanone) from sodium azide and triethyl orthoformate. The second step generates the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction. The third step prepares the final compound from the first-generation dendrimer by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide” include the Friedel–Crafts reaction and the Claisen–Schmidt reaction . The Friedel–Crafts reaction is a type of electrophilic aromatic substitution reaction that involves the alkylation or acylation of an aromatic ring. The Claisen–Schmidt reaction is a type of condensation reaction that involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base to form a β-hydroxy ketone or an α,β-unsaturated ketone .Scientific Research Applications

NMR Spectroscopy

The compound could be used in NMR spectroscopy . The 1H NMR spectrum of this compound would provide valuable information about its structure . The area under a signal in the 1H NMR spectrum is proportional to the number of protons to which the signal corresponds .

Medicinal Chemistry

The compound could have potential applications in medicinal chemistry . Click chemistry, which involves the use of 1,2,3,4-tetrazole compounds, has found expanding applications in medicinal chemistry for generating lead compounds .

Cancer Research

The compound could be used in cancer research . Similar compounds have been evaluated for their in vitro antiproliferative activities against various cancer cell lines .

Drug Design

The compound could be used in drug design . The tetrazole ring is a bioisostere for the carboxylic acid functional group, which is often used in drug design .

Bioconjugation

The compound could be used in bioconjugation . Click chemistry, which involves the use of 1,2,3,4-tetrazole compounds, is thoroughly utilized in proteomics and nucleic research .

Organic Synthesis

The compound could be used in organic synthesis . The tetrazole ring can act as a leaving group in nucleophilic substitution reactions, making it useful in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that tetrazole derivatives can bind with high affinity to multiple receptors , which could potentially influence the activity of those receptors and induce changes in cellular processes.

Biochemical Pathways

It’s worth noting that similar compounds have been found to regulate the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis.

Pharmacokinetics

It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Similar compounds have shown remarkable antiproliferative activities against certain cell lines .

properties

IUPAC Name |

2-methyl-N-[4-(tetrazol-1-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-8(2)11(17)13-9-3-5-10(6-4-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDLVEUGYQJPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

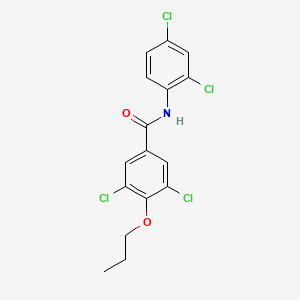

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4771234.png)

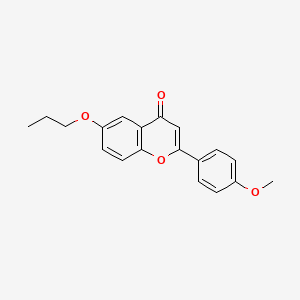

![4-[2-(benzyloxy)benzylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4771241.png)

![4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4771260.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4771273.png)

![2-{4-[1-(2-methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B4771296.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4771301.png)

![2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4771322.png)

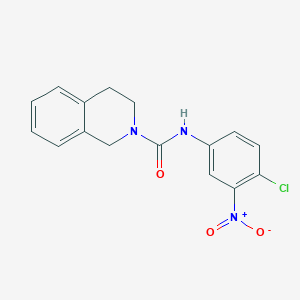

![6-ethyl-4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4771329.png)

![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4771341.png)